molecular formula C4H7FO B13516743 2-Fluorobut-3-en-1-ol

2-Fluorobut-3-en-1-ol

Cat. No.: B13516743
M. Wt: 90.10 g/mol
InChI Key: BVGFHDJXKIXOAJ-UHFFFAOYSA-N
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Description

2-Fluorobut-3-en-1-ol is an organic compound with the molecular formula C4H7FO. It is a fluorinated alcohol with a double bond in its structure, making it a versatile intermediate in organic synthesis. The presence of both a fluorine atom and an alcohol group in the molecule imparts unique chemical properties that are valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluorobut-3-en-1-ol can be synthesized through several methods. One common approach involves the fluorination of but-3-en-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, and the product is purified through distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobut-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluorobut-3-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and fluorinated analogs of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 2-Fluorobut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The presence of the double bond and alcohol group allows for versatile chemical modifications, enabling the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobutan-1-ol: Lacks the double bond present in 2-Fluorobut-3-en-1-ol.

    3-Fluorobut-1-en-1-ol: The fluorine atom is located at a different position in the molecule.

    2-Chlorobut-3-en-1-ol: Contains a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to the combination of its fluorine atom, double bond, and alcohol group. This combination imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

Molecular Formula

C4H7FO

Molecular Weight

90.10 g/mol

IUPAC Name

2-fluorobut-3-en-1-ol

InChI

InChI=1S/C4H7FO/c1-2-4(5)3-6/h2,4,6H,1,3H2

InChI Key

BVGFHDJXKIXOAJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(CO)F

Origin of Product

United States

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